

What are the chemical properties of 4-Iodo-2-methoxyaniline?

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Compound of Interest

Compound Name: 4-Iodo-2-methoxyaniline

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An In-Depth Technical Guide to the Chemical Properties and Reactivity of **4-Iodo-2-methoxyaniline**

Introduction to 4-Iodo-2-methoxyaniline

4-Iodo-2-methoxyaniline, also known as 2-Amino-5-iodoanisole, is a substituted aniline derivative that serves as a highly versatile and valuable building block in modern organic synthesis.^{[1][2][3]} Its structure is characterized by an aniline core functionalized with a methoxy group ortho to the amine and an iodine atom para to the amine. This unique arrangement of functional groups—an electron-donating amine, an activating methoxy group, and a synthetically labile iodo group—imparts a distinct reactivity profile, making it a sought-after intermediate in the pharmaceutical, agrochemical, and materials science industries.^[1]

The primary utility of **4-Iodo-2-methoxyaniline** stems from the presence of the carbon-iodine (C-I) bond, which is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide array of carbon and nitrogen-based substituents, enabling the construction of complex molecular architectures.^[1] This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, reactivity, and key synthetic applications, with a focus on protocols and mechanistic insights relevant to research and development professionals.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of **4-Iodo-2-methoxyaniline** are fundamental to its handling, storage, and application in synthesis. The compound is a brown solid at room temperature.^[4]

Core Physicochemical Data

A summary of the key physicochemical properties is presented in the table below.

Property	Value	Source(s)
CAS Number	338454-80-1	^[4] ^[5] ^[6] ^[7]
Molecular Formula	C ₇ H ₈ INO	^[4] ^[5] ^[7]
Molecular Weight	249.05 g/mol	^[1] ^[5]
Appearance	Brown Solid	^[4]
Boiling Point	~305.5 °C (Predicted)	^[1]
Density	~1.807 g/cm ³ (Predicted)	^[1]
IUPAC Name	4-iodo-2-methoxyaniline	^[4]
SMILES	<chem>COC1=C(N)C=CC(I)=C1</chem>	^[4]

Solubility Profile

As a substituted aniline, **4-Iodo-2-methoxyaniline** exhibits solubility characteristics typical of aromatic amines. It is sparingly soluble in water but demonstrates good solubility in polar organic solvents such as ethanol, methanol, and acetone.^[8]^[9] In acidic conditions, the amine group can be protonated to form a soluble salt, which can enhance its solubility in aqueous media.^[8]

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of **4-Iodo-2-methoxyaniline**. Commercial suppliers confirm its structure using techniques like ¹H NMR, IR spectroscopy, and Gas Chromatography (GC).^[1]^[4]

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be consistent with its substituted aromatic structure. Key signals would include distinct aromatic protons with splitting patterns dictated by their positions relative to the substituents, a singlet for the methoxy (-OCH₃) protons, and a broad singlet for the amine (-NH₂) protons.
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic ring and methyl group, C-O stretching for the ether linkage, and C-N stretching. The overall spectrum is expected to conform to the known structure of the molecule.[\[1\]](#)[\[4\]](#)

Chemical Reactivity and Synthetic Utility

The synthetic value of **4-Iodo-2-methoxyaniline** is derived from the interplay of its three functional groups. The amine and methoxy groups are electron-donating, activating the aromatic ring towards electrophilic substitution, while the iodo group serves as the primary site for cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

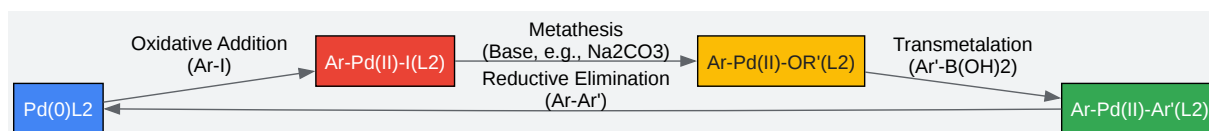
The C-I bond is the most reactive of the aryl halides (I > Br > Cl) in palladium-catalyzed oxidative addition, making **4-Iodo-2-methoxyaniline** an ideal substrate for a variety of powerful C-C and C-N bond-forming reactions.

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds. It involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester, catalyzed by a palladium(0) complex.[\[10\]](#)[\[11\]](#)

Causality in Experimental Design:

- Catalyst: A Pd(0) source like Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor (e.g., Pd(OAc)₂) with phosphine ligands is required to initiate the catalytic cycle.[\[10\]](#)
- Base: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is essential. Its role is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[\[11\]](#)[\[12\]](#)

- Solvent: A mixed solvent system, often containing water (e.g., Toluene/Ethanol/Water or Dioxane/Water), is typically used to dissolve both the organic and inorganic reagents.[10]



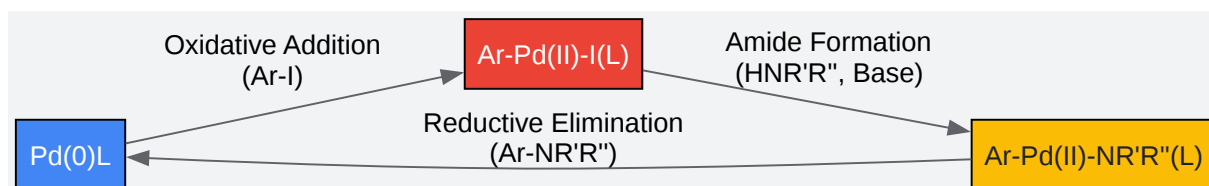
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of complex aryl amines from aryl halides.[13] This reaction has largely replaced harsher classical methods due to its broad substrate scope and functional group tolerance.

Causality in Experimental Design:

- Catalyst & Ligand: This reaction is highly dependent on the choice of a palladium precursor and a bulky, electron-rich phosphine ligand (e.g., X-Phos, S-Phos, RuPhos). The ligand stabilizes the palladium center, promotes oxidative addition, and facilitates the final reductive elimination step.[14][15]
- Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are commonly used to deprotonate the amine, forming the active amide nucleophile.[14]
- Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic intermediates.



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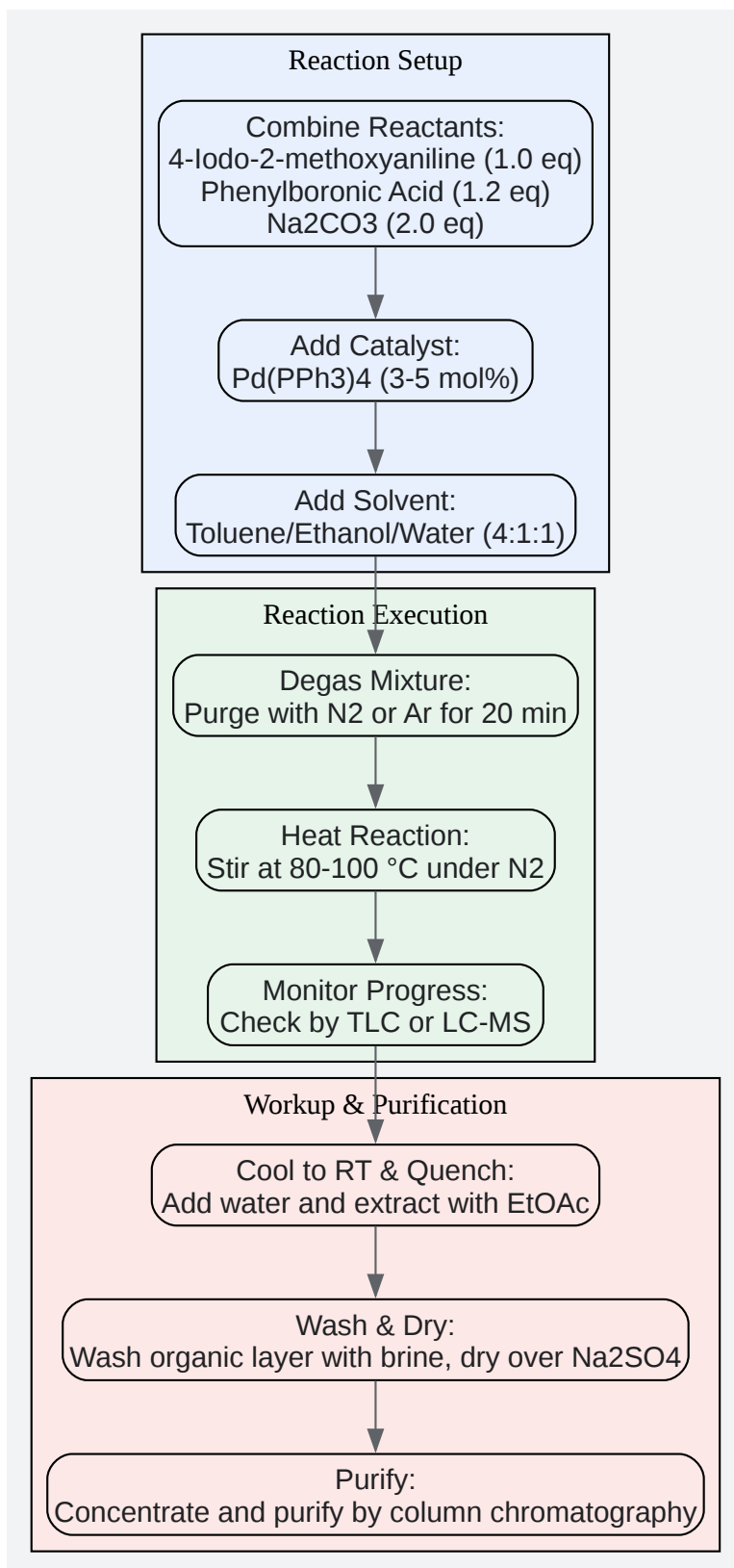
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols are provided as validated starting points for the synthetic manipulation of **4-Iodo-2-methoxyaniline**.

Protocol: Suzuki-Miyaura Coupling of 4-Iodo-2-methoxyaniline with Phenylboronic Acid

This protocol outlines a general procedure for the C-C bond formation.



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Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

- **Vessel Preparation:** To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **4-Iodo-2-methoxyaniline** (1.0 mmol, 249 mg), phenylboronic acid (1.2 mmol, 146 mg), and sodium carbonate (2.0 mmol, 212 mg).
- **Catalyst Addition:** Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).
- **Solvent Addition:** Add a solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).
- **Degassing:** Seal the flask and purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
- **Reaction:** Heat the mixture to 90 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
- **Workup:** Allow the reaction to cool to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
- **Purification:** Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol: Buchwald-Hartwig Amination of 4-Iodo-2-methoxyaniline with Morpholine

This protocol describes a general procedure for C-N bond formation.

Step-by-Step Methodology:

- **Vessel Preparation:** In an oven-dried, sealed reaction tube under an inert atmosphere, combine **4-Iodo-2-methoxyaniline** (1.0 mmol, 249 mg), palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg), and a suitable phosphine ligand like X-Phos (0.04 mmol, 19 mg).

- **Base Addition:** Add sodium tert-butoxide (1.4 mmol, 135 mg). The base should be fresh and handled under an inert atmosphere due to its hygroscopic and reactive nature.
- **Reagent Addition:** Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 105 μ L).
- **Reaction:** Seal the tube tightly and heat the mixture to 100 °C with stirring. Monitor the reaction by TLC or GC-MS until completion (typically 6-24 hours).
- **Workup:** Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
- **Purification:** Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to yield the desired N-arylated product.

Safety and Handling

4-Iodo-2-methoxyaniline is a chemical intermediate and must be handled with appropriate safety precautions.

- **Hazards:** It is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.^[16] Analogous compounds like 4-iodoaniline and p-anisidine are known to be toxic, with the potential to cause methemoglobinemia.^{[17][18]}
- **Handling:**
 - Always handle in a well-ventilated chemical fume hood.^[19]
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.^[19]
 - Avoid inhalation of dust and contact with skin and eyes.^[20]
 - Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.^{[2][19][20]}

Conclusion

4-Iodo-2-methoxyaniline is a key synthetic intermediate whose value is defined by its strategic placement of activating and reactive functional groups. Its robust participation in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination makes it an indispensable tool for medicinal chemists and materials scientists. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective application in the synthesis of novel and complex molecules.

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